molecular formula C15H16N2OS B2642057 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide CAS No. 1797892-02-4

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide

Cat. No.: B2642057
CAS No.: 1797892-02-4
M. Wt: 272.37
InChI Key: GKXUBKOILIDWTP-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to exhibit a wide range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions is complex and depends on the specific structure and functional groups of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific derivative and the type of cells involved .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Comparison with Similar Compounds

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of the thiazole ring with the cyclobutanecarboxamide group, which may confer distinct biological and chemical properties .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-16-14(9-19-10)12-7-2-3-8-13(12)17-15(18)11-5-4-6-11/h2-3,7-9,11H,4-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUBKOILIDWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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